molecular formula C13H26N2O2 B13528078 (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate

Cat. No.: B13528078
M. Wt: 242.36 g/mol
InChI Key: CEOFDGBRMUSCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group at position 1 and a stereospecific sec-butyl substituent at position 2 of the piperazine ring. This compound belongs to a class of N-Boc-protected piperazines, widely used as intermediates in pharmaceutical synthesis due to their stability and versatility in functionalization .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 2-butan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3

InChI Key

CEOFDGBRMUSCDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CNCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Piperazine

A critical early step in the synthesis is the selective protection of one nitrogen atom of piperazine with a tert-butyl carbamate group (Boc protection), yielding tert-butyl piperazine-1-carboxylate. Two main approaches exist:

Method Reagents Conditions Yield Notes
Direct reaction of anhydrous piperazine with di-tert-butyl carbonate Anhydrous piperazine, di-tert-butyl carbonate Room temperature, solvent such as toluene Moderate to low Low selectivity due to di-protection, extensive purification required, higher waste and cost
Salt formation followed by Boc protection Piperazine salt (formed with acetic acid), di-tert-butyl carbonate Room temperature, toluene solvent Improved selectivity More selective N-protection, but uses costly reagents and toxic solvents

An innovative approach involves starting from diethylamine, proceeding through chlorination, Boc protection, and cyclization steps to yield Boc-protected piperazine derivatives more efficiently, reducing waste and operational costs.

Introduction of the (R)-sec-butyl Group

The sec-butyl substituent is introduced onto the piperazine ring via nucleophilic substitution or reductive amination using chiral precursors:

Method Reagents Conditions Yield Notes
Reductive amination with (R)-sec-butanal tert-butyl piperazine-1-carboxylate, (R)-sec-butanal, reducing agent (e.g., sodium triacetoxyborohydride) Room temperature, methanol or dichloromethane solvent, overnight High (up to 86%) Maintains stereochemistry, mild conditions, commonly used in medicinal chemistry synthesis
Nucleophilic substitution using chiral alkyl halides tert-butyl piperazine-1-carboxylate, (R)-sec-butyl halide, base (e.g., potassium carbonate) Polar aprotic solvent (e.g., dimethylformamide), 100–140°C, inert atmosphere Moderate (30-60%) Requires careful control of temperature and atmosphere to avoid racemization

For example, a representative reaction involves stirring tert-butyl piperazine-1-carboxylate with (R)-sec-butyl halide in the presence of potassium carbonate in dimethylformamide at elevated temperatures (110–140°C) under inert atmosphere for several hours, followed by extraction and purification.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or heptane. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm chemical shifts consistent with Boc and sec-butyl groups.
  • Mass spectrometry (MS) to verify molecular weight and purity.
  • Optical rotation or chiral chromatography to confirm enantiomeric purity.

Summary Table of Representative Preparation Conditions

Step Reagents & Conditions Yield (%) Key Observations
Boc protection of piperazine Anhydrous piperazine + di-tert-butyl carbonate, toluene, room temp 60-80 Selectivity issues, requires purification
Boc protection via salt method Piperazine acetate salt + di-tert-butyl carbonate, toluene, room temp 75-90 Improved selectivity, less waste
Sec-butylation by reductive amination tert-butyl piperazine-1-carboxylate + (R)-sec-butanal + NaBH(OAc)3, methanol, rt, overnight ~86 High yield, stereochemistry preserved
Sec-butylation by nucleophilic substitution tert-butyl piperazine-1-carboxylate + (R)-sec-butyl bromide + K2CO3, DMF, 110–140°C, 7–15 h 30-60 Moderate yield, requires inert atmosphere

Research Findings and Practical Considerations

  • The Boc protection step is critical and can impact the overall yield and purity of the final compound. The salt formation method improves selectivity and reduces side products.
  • Maintaining the R configuration during sec-butyl group installation is essential for biological activity; thus, chiral starting materials or asymmetric synthesis methods are preferred.
  • Reaction conditions such as solvent choice, temperature, and base selection significantly influence yield and stereochemical integrity.
  • Microwave-assisted synthesis and continuous flow reactors have been explored to enhance reaction efficiency and scalability in industrial settings.
  • Purification by chromatography remains standard, although recrystallization from solvents like dimethylformamide can be used to obtain high-purity solids.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the piperazine ring participates in nucleophilic substitutions, particularly at the Boc-protected nitrogen. For example:

  • Alkylation : Reacting with tert-butyl bromoacetate under basic conditions (triethylamine, THF, 60°C) yields substituted piperazine derivatives via displacement reactions .

  • Acylation : The Boc group can be replaced by acyl chlorides or sulfonyl chlorides in dichloromethane or THF, often requiring bases like triethylamine or sodium triacetoxyborohydride for activation .

Reaction Type Conditions Yield Key Observations
AlkylationTHF, triethylamine, 60°C, 24 h79% Mild conditions preserve chirality.
AcylationDCM, NaBH(OAc)₃, RT, 16 h57% Selective modification at N1 position.

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, generating the free piperazine:

  • Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane quantitatively removes the Boc group at room temperature .

  • Thermal Stability : The Boc group remains intact under neutral or basic conditions up to 120°C .

Example Deprotection Protocol :

text
1. Dissolve compound in 4M HCl/dioxane (1:1 v/v). 2. Stir at RT for 2 h. 3. Concentrate under vacuum to isolate free piperazine[6].

Reduction Reactions

The ester functionality in analogous Boc-protected piperazines is reduced to alcohols using lithium aluminium hydride (LiAlH₄):

  • Ester to Alcohol : LiAlH₄ in THF at −40°C to 20°C reduces esters to primary alcohols with >100% yield (after workup) .

Substrate Reducing Agent Conditions Product
Boc-protected piperazine ester LiAlH₄ (1M in THF)−40°C → RT, 1 hBoc-protected piperazine alcohol

Stereochemical Considerations

The R-configuration of both the tert-butyl and sec-butyl groups influences reaction outcomes:

  • Steric Hindrance : The bulky sec-butyl group directs regioselectivity during substitutions, favoring reactions at the less hindered N1 position .

  • Chiral Retention : Asymmetric synthesis methods (e.g., chiral auxiliaries) are required to maintain stereochemistry during modifications.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar piperazine derivatives:

Compound Key Reactivity Difference
(R)-tert-Butyl 2-methylpiperazine-1-carboxylateFaster acylation due to reduced steric bulk .
(S)-tert-Butyl 2-sec-butylpiperazine-1-carboxylateAltered enantioselectivity in receptor binding.

Scientific Research Applications

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate is a piperazine derivative with a tert-butyl and a sec-butyl group attached to a piperazine ring. It has the molecular formula C13H26N2O, and both the tert-butyl and sec-butyl groups are configured in the R-enantiomer form. This compound is of interest in medicinal chemistry due to its potential biological activities.

Structure and Identifiers

  • Molecular Weight 242.36 g/mol
  • IUPAC Name tert-butyl 2-butan-2-ylpiperazine-1-carboxylate
  • InChI InChI=1S/C13H26N2O2/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
  • InChIKey CEOFDGBRMUSCDU-UHFFFAOYSA-N
  • SMILES CCC(C)C1CNCCN1C(=O)OC(C)(C)C

Applications in Medicinal Chemistry

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate has applications in medicinal chemistry due to its biological activity. Studies have focused on its interactions with biological targets, and it may be used as a lead compound for developing anti-inflammatory drugs.

This compound exhibits biological activity, particularly as a potential therapeutic agent. It has been studied for its antagonistic effects on the CCR2b receptor, which is involved in inflammatory processes. This suggests it may be useful in treating inflammatory diseases and conditions associated with chronic inflammation. Compounds with similar structures have also shown potential in modulating neurotransmitter systems, suggesting possible neuropharmacological applications.

Pharmaceutical Development

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate can be used as a lead compound for developing anti-inflammatory drugs.

Antagonistic effects on the CCR2b receptor

The compound has been studied for its antagonistic effects on the CCR2b receptor, which is implicated in inflammatory processes. This indicates potential applications in treating inflammatory diseases and conditions associated with chronic inflammation.

Neuropharmacological Applications

Similar compounds have demonstrated promise in modulating neurotransmitter systems, suggesting possible uses in neuropharmacology.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of related compounds (Table 1):

Compound Name Substituent Log S<sup>a</sup> Solubility (mg/mL) Melting Point (°C) Reference
tert-Butyl 4-methylpiperazine-1-carboxylate 4-methyl -1.2 12.5 (H2O) 78–80
(R)-tert-Butyl 2-phenylpiperazine-1-carboxylate 2-phenyl -2.8 3.2 (EtOH) 112–114
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate 2-propyl -1.5 9.8 (DCM) 65–67
Target Compound (hypothetical) 2-(sec-butyl) ~-1.8<sup>b</sup> ~8.0 (DCM)<sup>b</sup> N/A N/A

<sup>a</sup> Log S: Predicted solubility; <sup>b</sup> Estimated based on branched alkyl analogs.

The sec-butyl group in the target compound is expected to enhance lipophilicity compared to linear alkyl chains (e.g., propyl) but reduce solubility relative to aromatic substituents (e.g., phenyl) .

Stability and Degradation

Boc-protected piperazines generally exhibit stability in neutral and basic media but may degrade under acidic conditions. For instance:

  • Compounds 1a and 1b (tert-butyl oxazolidinone-piperazine hybrids) degraded in simulated gastric fluid (pH 1.2) due to acid-labile Boc groups .
  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () showed stability in crystalline form, attributed to hydrogen-bonding networks.

The target compound’s stability profile is likely comparable, with susceptibility to acid hydrolysis at the Boc group.

Structural and Crystallographic Analysis

Crystal structures of analogs (e.g., ) reveal:

  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate adopts a chair conformation with intramolecular hydrogen bonds (C=O···N).
  • SHELX and WinGX software () are standard tools for refining such structures.

The target compound’s stereochemistry would require precise crystallographic validation, as (R,R) configurations influence molecular packing and stability .

Biological Activity

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a sec-butyl group attached to a piperazine ring. The chirality of the compound, with both substituents configured in the R-enantiomer form, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

  • Molecular Formula : C13H26N2O
  • Molecular Weight : 242.36 g/mol
  • IUPAC Name : tert-butyl (2R)-2-[(2R)-butan-2-yl]piperazine-1-carboxylate
  • InChI Key : CEOFDGBRMUSCDU-MNOVXSKESA-N

The compound's synthesis typically involves the reaction of (R)-sec-butylamine with tert-butyl 2-bromoacetate, followed by treatment with piperazine under specific conditions to yield the desired product.

The mechanism of action for (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate primarily involves its interaction with specific molecular targets, such as receptors and enzymes. Notably, it has been identified as an antagonist of the CCR2b receptor, which is implicated in various inflammatory processes. This antagonistic activity suggests potential applications in treating conditions associated with chronic inflammation.

Biological Activity

The biological activity of (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate can be summarized as follows:

  • Anti-inflammatory Effects : As a CCR2b receptor antagonist, this compound may help modulate inflammatory responses, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation.
  • Neuropharmacological Potential : Similar compounds have shown promise in modulating neurotransmitter systems, indicating that (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate could have neuroactive properties that warrant further investigation.

Comparison with Similar Compounds

To contextualize the biological activity of (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(R)-tert-Butyl 2-methylpiperazine-1-carboxylateC12H24N2ONeuroactive properties; potential antidepressant
(S)-tert-Butyl 2-sec-butylpiperazine-1-carboxylateC13H26N2OSimilar receptor interactions but different enantiomer
(R)-Boc-piperazine derivativesVariesUsed in drug design; diverse biological activities

The unique combination of substituents and chirality in (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate with various biological targets:

  • Inflammatory Response Modulation : Research has demonstrated that antagonism of the CCR2b receptor can significantly reduce inflammatory markers in preclinical models. This suggests that derivatives like (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate could be developed into effective anti-inflammatory agents.
  • Neuropharmacological Applications : Preliminary investigations into its effects on neurotransmitter systems indicate potential for treating mood disorders or neurodegenerative diseases. Further studies are needed to elucidate its mechanisms and efficacy in these contexts .

Q & A

Q. What are the optimized synthetic routes for (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination for piperazine ring formation, followed by Boc protection. For example, tert-butyl piperazine-1-carboxylate derivatives are synthesized under reflux in 1,4-dioxane with potassium carbonate (K₂CO₃) at 110°C for 12 hours, achieving yields up to 88.7% . Stereoselectivity is controlled using chiral auxiliaries or asymmetric catalysis, with reaction temperature and solvent polarity critical for minimizing racemization.

Q. What characterization techniques are essential for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry via coupling constants (e.g., J-values for sec-butyl diastereotopic protons) .
  • X-ray Crystallography : Resolves absolute configuration using SHELX refinement (e.g., monoclinic P2₁/n space group with β = 93.5°) .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak IA/IB under isocratic elution .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a chiral building block for:
  • Proteolysis-Targeting Chimeras (PROTACs) : The tert-butyloxycarbonyl (Boc) group enables orthogonal protection during linker synthesis .
  • Kinase Inhibitors : Piperazine cores facilitate hydrogen bonding with ATP-binding pockets, validated via SAR studies .

Advanced Research Questions

Q. How can chiral centers in (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate be analyzed to resolve conflicting stereochemical assignments?

  • Methodological Answer :
  • Vibrational Circular Dichroism (VCD) : Compares experimental and DFT-calculated spectra to assign R/R configurations .
  • Anomalous X-ray Scattering : Utilizes Cu-Kα radiation to differentiate enantiomers in crystal structures .
  • Dynamic NMR : Detects hindered rotation of sec-butyl groups to confirm conformational rigidity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :
  • Disorder in tert-Butyl Groups : Modeled using PART instructions in SHELXL, with isotropic displacement parameters for overlapping atoms .
  • Twinned Crystals : Detected via R(int) > 5%; refinement employs TWIN/BASF commands in SHELX .
  • Hydrogen Bonding Networks : Analyzed using CrystalExplorer for π-π stacking and O–H⋯N interactions (e.g., d = 2.85 Å in P2₁/n symmetry) .

Q. How do contradictory spectral or crystallographic data arise, and what strategies validate structural consistency?

  • Methodological Answer :
  • Spectral Discrepancies : Compare experimental NMR shifts with computed values (e.g., DFT/B3LYP/6-31G**) .
  • Crystallographic Outliers : Cross-validate with Patterson maps for missing electron density (e.g., disordered solvent molecules) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., m/z 341.1972 [M+H]⁺) .

Q. What computational methods predict the compound’s reactivity and intermolecular interactions in biological systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : CHARMM36 forcefield models solvation effects on Boc group hydrolysis .
  • Docking Studies (AutoDock Vina) : Predict binding affinities (ΔG) to targets like PI3Kγ (PDB: 3IBE) .
  • QTAIM Analysis : Identifies critical non-covalent interactions (e.g., bond paths between piperazine N and carbonyl O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.